REACTION_SMILES
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[BH3:13].[CH2:18]1[O:19][CH2:20][CH2:21][CH2:22]1.[NH2:1][CH:2]([CH2:3][CH3:4])[C:5]1([CH2:10][CH2:11][CH3:12])[CH2:6][CH:7]=[CH:8][CH2:9]1.[Na+:17].[OH-:16].[OH2:23].[OH:14][OH:15]>>[NH2:1][CH:2]([CH2:3][CH3:4])[C:5]1([CH2:10][CH2:11][CH3:12])[CH2:6][CH:7]([OH:14])[CH2:8][CH2:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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B
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCC1(C(N)CC)CC=CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
OO
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Name
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|
Type
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product
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Smiles
|
CCCC1(C(N)CC)CCC(O)C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |